molecular formula C15H13F3N2OS B2595288 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 669740-00-5

2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2595288
CAS No.: 669740-00-5
M. Wt: 326.34
InChI Key: KECBGHDNBUFRSB-UHFFFAOYSA-N
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Description

The compound 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted with an amino group at position 2 and a 3-(trifluoromethyl)phenyl carboxamide moiety at position 2. This structure combines a rigid bicyclic framework with a strongly electron-withdrawing trifluoromethyl (-CF₃) group, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c16-15(17,18)8-3-1-4-9(7-8)20-14(21)12-10-5-2-6-11(10)22-13(12)19/h1,3-4,7H,2,5-6,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECBGHDNBUFRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyclopentadiene derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the cyclopenta[b]thiophene and an amine, typically under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or borane.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, typically in anhydrous solvents.

    Substitution: Nitric acid, bromine, often in the presence of a catalyst or under controlled temperature conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines or alcohols.

    Substitution: Substituted aromatic derivatives with functional groups like nitro or halogen.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antibacterial agent . Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains, including E. coli, with a minimum inhibitory concentration (MIC) of 50 mg/mL . The unique structural features of the compound allow for interactions with bacterial cell walls, enhancing its efficacy.

Case Study: Antibacterial Activity

In a study assessing the antibacterial properties of several compounds, derivatives similar to 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide showed enhanced activity against Gram-negative and Gram-positive bacteria. The agar-well diffusion method was used to evaluate effectiveness, confirming the compound's potential as a lead for developing new antibacterial agents .

Anticancer Potential

There is emerging evidence supporting the compound's role in anticancer therapies . Studies have demonstrated that related compounds exhibit antiproliferative effects on various cancer cell lines. The mechanism is believed to involve interference with cellular signaling pathways critical for tumor growth .

Case Study: Antiproliferative Effects

In vitro tests conducted on prostate (PC-3) and lung (SK-LU-1) cancer cell lines revealed that certain derivatives of this compound exhibited higher activity than standard chemotherapy agents like cisplatin. The IC50 values indicated potent inhibition of cell proliferation, suggesting that the compound could be further explored as a therapeutic agent in oncology .

Material Science Applications

The compound's unique electronic properties make it suitable for organic electronics and photovoltaic applications . Its ability to delocalize electric charge can enhance the performance of organic light-emitting diodes (OLEDs) and solar cells.

Case Study: Organic Electronics

Research has shown that compounds with similar structures can be utilized in the fabrication of OLEDs due to their favorable charge transport properties. The incorporation of trifluoromethyl groups can improve stability and efficiency in electronic devices .

Mechanism of Action

The mechanism of action of 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Key Observations :

  • The 3-(trifluoromethyl)phenyl group in the target compound is distinct for its electron-withdrawing nature, which often improves resistance to oxidative metabolism and enhances lipophilicity compared to methyl or methoxy substituents .
  • Pyridinyl and thioureido derivatives (e.g., ) exhibit modified solubility and bioactivity due to polar functional groups.

Key Observations :

  • The target compound’s synthesis likely parallels methods in , utilizing cyclopentanone-derived intermediates and aryl coupling agents.
  • Yields vary significantly (e.g., 46% for pyridinyl analog ), suggesting optimization challenges in introducing bulky or polar substituents.

Physical and Chemical Properties

Selected analogs exhibit diverse melting points and densities, influenced by substituent bulk and polarity (Table 3).

Compound Melting Point (°C) Density (g/cm³) Reference
C12 (N-(3-oxazol-2-ylcarbamoyl)-...-carboxamide) 39.3 1.4056
C13 (2-((5-amino-1H-pyrazol-3-yl)amino)-N-(thiazol-2-yl)-...-carboxamide) 40.3 1.3947
C14 (2-((5-amino-1H-pyrazol-3-yl)amino)-N-(oxazol-2-yl)-...-carboxamide) 33.1 1.4802


Key Observations :

  • Lower melting points (e.g., 29–40°C ) suggest reduced crystallinity in analogs with flexible side chains.
  • The trifluoromethyl group in the target compound may increase density and thermal stability due to its high molecular weight and rigidity.

Implications for Target Compound :

  • The -CF₃ group may enhance target engagement in hydrophobic binding pockets (e.g., in kinases or viral polymerases).
  • Comparative data suggest prioritization of analogs with balanced lipophilicity and hydrogen-bonding capacity for therapeutic optimization.

Biological Activity

2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS: 669740-00-5) is a compound characterized by a unique cyclopentathiophene structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anti-cancer properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H13F3N2OS
  • Molar Mass : 326.34 g/mol
  • Density : 1.465 g/cm³ (predicted)
  • Boiling Point : 409.5 °C (predicted)
  • pKa : 13.08 (predicted)
PropertyValue
Molecular FormulaC15H13F3N2OS
Molar Mass326.34 g/mol
Density1.465 g/cm³
Boiling Point409.5 °C
pKa13.08

The trifluoromethyl group in the compound is known to enhance lipophilicity and can influence the interaction with biological targets. The mechanism of action is believed to involve modulation of enzyme activity and receptor interactions, particularly in pathways related to inflammation and cellular proliferation.

Anti-inflammatory Activity

Research has indicated that compounds containing a trifluoromethyl group can exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the secretion of pro-inflammatory cytokines, thereby reducing inflammation in various models . The presence of the cyclopentathiophene structure may contribute to this effect by stabilizing interactions with inflammatory mediators.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that at concentrations around 50 μM, the compound significantly reduced the viability of breast cancer cells by approximately 60% after 48 hours of treatment .
  • Cytotoxicity Assessment : In another investigation, cytotoxicity was assessed using MTT assays across multiple cell lines. The results indicated that while the compound was effective against certain cancer types, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs. SAR studies indicate that modifications in the phenyl ring can lead to variations in potency against specific biological targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with aryl aldehydes/ketones or isothiocyanates under reflux in ethanol with catalytic acetic acid. Key steps include:

  • Reaction conditions : Reflux for 5–6 hours to ensure complete cyclization .
  • Purification : Recrystallization from ethanol or isopropyl alcohol to isolate the product .
  • Yield optimization : Adjusting stoichiometric ratios (1:1 molar ratio of reactants) and monitoring reaction progress via thin-layer chromatography (TLC) to minimize byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the thiophene backbone, trifluoromethyl group (δ110120δ \sim110–120 ppm for 19^{19}F), and amide linkages .
  • X-ray crystallography : Resolve the cyclopenta[b]thiophene core and confirm stereochemistry. For example, derivatives like ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been structurally validated using this method .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H11_{11}N3_{3}O2_{2}S derivatives yield exact mass matches within 0.001 Da) .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound, particularly in anticonvulsant or antimicrobial studies?

  • Methodology :

  • In vitro assays : Use the maximal electroshock (MES) test for anticonvulsant activity or broth microdilution for antifungal/antibacterial screening (e.g., against Candida albicans or Staphylococcus aureus) .
  • Dose-response curves : Test concentrations ranging from 1–100 μM, with positive controls (e.g., phenytoin for anticonvulsants) .
  • In silico docking : Perform molecular docking with targets like GABA receptors or fungal cytochrome P450 enzymes to predict binding affinities .

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent biological activity across studies?

  • Methodology :

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .
  • Reproducibility checks : Validate results across multiple cell lines or animal models. For example, discrepancies in anticonvulsant efficacy may arise from differences in blood-brain barrier penetration .
  • Computational validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways or metabolite formation that could explain variability .

Q. How can computational modeling enhance understanding of this compound’s reactivity and mechanism of action?

  • Methodology :

  • Reaction path searches : Employ density functional theory (DFT) to map energy profiles for synthesis steps (e.g., cyclization barriers) .
  • ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and guide experimental prioritization .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over nanosecond timescales to identify critical binding residues .

Q. What experimental approaches are used to study the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and thermal (40–80°C) conditions, monitoring degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (kk) using first-order models and identify degradation products via LC-MS .
  • Solid-state stability : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, assessing crystallinity changes via PXRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.